An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylpyridine
An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-3-methylpyridine, with the CAS Number 1211536-01-4, is a halogenated and methylated pyridine derivative.[1] Such substituted pyridines are of significant interest in the fields of medicinal chemistry and agrochemical research. The unique arrangement of a bromine atom, a fluorine atom, and a methyl group on the pyridine ring imparts a distinct reactivity profile, making it a valuable building block in the synthesis of more complex molecules. The pyridine scaffold itself is a common feature in many pharmaceuticals and bioactive compounds. The presence of a bromine atom provides a versatile handle for various cross-coupling reactions, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Bromo-6-fluoro-3-methylpyridine, offering insights for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties for 2-Bromo-6-fluoro-3-methylpyridine is provided in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1211536-01-4 | [1] |
| Molecular Formula | C6H5BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Boiling Point | Predicted: 225.0 ± 35.0 °C | |
| Density | Predicted: 1.592 ± 0.06 g/cm³ | |
| pKa | Not specified in available literature | |
| LogP | Predicted: 2.7 |
Note: Some physical properties are predicted as experimental data is not widely available in public literature.
Synthesis of 2-Bromo-6-fluoro-3-methylpyridine
Hypothetical Synthetic Pathway
A potential synthetic route to 2-Bromo-6-fluoro-3-methylpyridine could start from a suitable aminofluoropicoline precursor. The key steps would likely involve:
-
Bromination of a suitable aminofluoropicoline.
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Diazotization of the amino group.
-
Sandmeyer reaction to introduce the bromo substituent.
Alternatively, a route starting from a commercially available bromofluoropyridine could be envisioned, with the methyl group being introduced in a later step.
Caption: A possible synthetic route to 2-Bromo-6-fluoro-3-methylpyridine.
Representative Experimental Protocol (Adapted from a similar synthesis)
The following protocol is a representative example adapted from the synthesis of a related bromofluoropicoline and should be optimized for the specific synthesis of 2-Bromo-6-fluoro-3-methylpyridine.
Materials:
-
2-Amino-6-fluoro-3-methylpyridine (starting material)
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
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Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the 2-amino-6-fluoro-3-methylpyridine in hydrobromic acid (48%) while maintaining the temperature at 0-5 °C using an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the CuBr solution while stirring vigorously.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-Bromo-6-fluoro-3-methylpyridine.
Reactivity and Reaction Mechanisms
The reactivity of 2-Bromo-6-fluoro-3-methylpyridine is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing nature of the nitrogen atom and the fluorine atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 6-position and the bromine atom at the 2-position are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The rate of substitution depends on the nucleophile and the reaction conditions. Generally, fluorine is a better leaving group than bromine in SNAr reactions on electron-deficient aromatic rings, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 2-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing biaryl compounds. The C-Br bond is generally more reactive than a C-Cl bond in Suzuki couplings.[2]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This is a widely used method for the synthesis of arylamines. The amination of 2-bromopyridines is a well-established and practical method.[3][4]
Caption: Key cross-coupling reactions involving 2-Bromo-6-fluoro-3-methylpyridine.
Applications in Drug Discovery and Agrochemicals
While specific applications of 2-Bromo-6-fluoro-3-methylpyridine are not extensively documented, its structural motifs suggest significant potential as a key intermediate in the synthesis of biologically active compounds. Halogenated pyridines are prevalent in both pharmaceuticals and agrochemicals.
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Pharmaceuticals: The ability to introduce diverse functionalities through cross-coupling reactions at the bromine position, while retaining the fluorine and methyl groups for modulating pharmacokinetic properties, makes this compound an attractive scaffold for building novel drug candidates. For instance, similar bromofluoropyridine derivatives are used in the synthesis of anti-inflammatory and anti-cancer agents.[5]
-
Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. The specific substitution pattern of 2-Bromo-6-fluoro-3-methylpyridine could lead to the development of new agrochemicals with improved efficacy and selectivity.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.
-
¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methyl group. The carbon atoms bonded to bromine and fluorine would show characteristic chemical shifts and coupling constants (J-C-F).
For definitive structural confirmation, it is imperative to acquire and interpret the full set of spectroscopic data for any synthesized batch of this compound.
Safety and Handling
As with any halogenated organic compound, 2-Bromo-6-fluoro-3-methylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, or vapors. Use non-sparking tools and prevent the buildup of electrostatic charge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
2-Bromo-6-fluoro-3-methylpyridine is a valuable and versatile building block for organic synthesis, particularly in the realms of drug discovery and agrochemical development. Its unique combination of a reactive bromine handle for cross-coupling reactions and a fluorine atom for tuning molecular properties makes it a compound of significant interest. While detailed experimental data for this specific isomer is currently limited in the public domain, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications based on the well-established chemistry of related halopyridines. As research in medicinal and materials chemistry continues to advance, the utility of such precisely substituted heterocyclic compounds is expected to grow.
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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